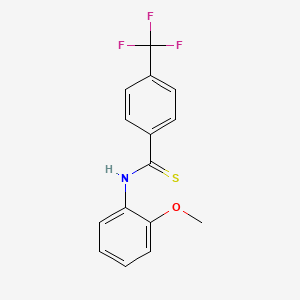

N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-(trifluoromethyl)benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NOS/c1-20-13-5-3-2-4-12(13)19-14(21)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSXKTDLDUCLDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide typically involves the reaction of 2-methoxyphenyl isocyanate with 4-(trifluoromethyl)benzenethiol under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Thiazine Formation

This compound participates in cyclization reactions to form benzothiazines. For example, reactions with 2-aminobenzyl alcohols in the presence of propylphosphonic anhydride (T3P) yield substituted 4H-benzo thiazines (Table 1) .

Mechanism :

-

Thioamide sulfur acts as a nucleophile, attacking the electrophilic carbon of the alcohol.

-

Intramolecular cyclization eliminates water, forming a six-membered thiazine ring.

Alkyne Cycloaddition

The thioamide reacts with alkynes under radical or thermal conditions to form substituted thiazoles (Table 2) . The trifluoromethyl group enhances electrophilicity at the carbonyl carbon.

Mechanism :

-

Thioamide sulfur initiates a [2+2] cycloaddition with the alkyne.

-

Subsequent ring expansion yields a thiazole core.

Amine Functionalization

The thioamide undergoes substitution with secondary amines to form N-alkylated intermediates. For example, reactions with benzylic amines generate 1,1-diazenes, which decompose to yield deaminated products (Table 3) .

Mechanism :

-

Nucleophilic attack by the amine at the thiocarbonyl sulfur.

-

Elimination of H₂S forms a diazene intermediate.

| Amine | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| N-Methylaniline | 1,1-Diazenylbenzamide | CH₂Cl₂, 0°C, 5 h | 85% | |

| Pyrrolidine | Cyclobutene derivative | T3P, DCM, RT | 78% |

NQO2 Inhibition

Derivatives of this compound exhibit potent inhibition of NAD(P)H:quinone oxidoreductase 2 (NQO2), a therapeutic target in cancer and neurodegeneration (Table 4) .

Key Findings :

-

The trifluoromethyl group enhances binding to the hydrophobic pocket of NQO2 via halogen interactions .

-

Methoxy substituents optimize π-π stacking with Tyr341 and His447 residues .

| Compound | IC₅₀ (NQO2 Inhibition) | Structural Feature | Source |

|---|---|---|---|

| 3,4,5-Trimethoxybenzothiazole | 31 nM | Acetamide R-group | |

| 3-Methoxybenzothiazole | 908 nM | Single methoxy substitution |

C–H Functionalization

Under copper catalysis, the thioamide participates in radical cascades for benzylic C–H bond functionalization. For example, visible-light-mediated δ-C(sp³)–H arylation forms polycyclic scaffolds .

Mechanism :

-

LMCT (ligand-to-metal charge transfer) generates chlorine radicals.

-

Hydrogen atom transfer (HAT) produces alkyl radicals, trapped by aryl groups .

Key Structural Influences on Reactivity

-

Thioamide Group : Enables cyclization, substitution, and radical reactions.

-

Trifluoromethyl Group :

-

Methoxyphenyl Moiety : Directs regioselectivity in cycloadditions and stabilizes transition states via resonance .

This compound’s versatility in forming heterocycles, inhibiting enzymes, and participating in radical reactions underscores its utility in medicinal chemistry and synthetic methodology. Further studies could explore its applications in photoredox catalysis or targeted drug delivery.

Scientific Research Applications

N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The benzothioamide moiety may participate in hydrogen bonding or hydrophobic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Substituent Variations

- N-Phenyl-2-(trifluoromethyl)benzothioamide (Compound 8): Lacks the 2-methoxy group but retains the trifluoromethyl group.

- N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide: Features a nitro (-NO₂) and chloro (-Cl) group instead of methoxy. The nitro group introduces strong electron-withdrawing effects, which may increase reactivity or alter binding interactions in biological systems .

- 4-(3-(4-(Trifluoromethyl)phenyl)ureido)benzothioamide (7d): Replaces the thioamide with a ureido (-NHCONH-) linkage.

Molecular Weight and Functional Groups

Physicochemical Properties

- IR Spectroscopy : Thioamide C=S stretches are observed at ~1243–1258 cm⁻¹ across similar compounds (e.g., Compound 8, derivatives) . The absence of C=O bands in triazole derivatives () distinguishes them from thioamides .

- Solubility : The methoxy group in the target compound may enhance aqueous solubility compared to derivatives with purely electron-withdrawing substituents (e.g., nitro or chloro groups) .

- Hydrophobicity : The trifluoromethyl group increases logP values, as seen in structurally related compounds like N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide (Similarity score: 0.71, ) .

Biological Activity

N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and neuroinflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothioamide structure with methoxy and trifluoromethyl substituents. These groups are known to influence the compound's interaction with biological targets, enhancing its binding affinity and specificity. The methoxy group may facilitate hydrogen bonding, while the trifluoromethyl group can increase lipophilicity, potentially affecting cellular uptake.

This compound primarily interacts with various molecular targets, including enzymes and receptors involved in oxidative stress and cancer progression. The compound's mechanism may involve:

- Inhibition of NQO2 : This enzyme plays a crucial role in cellular defense against oxidative damage. Inhibition of NQO2 by benzothiazole derivatives has been linked to increased antioxidant levels and reduced cell proliferation rates, indicating potential applications in cancer therapy and neuroprotection .

- Cellular Signaling Modulation : The compound may influence signaling pathways related to inflammation and apoptosis, particularly through the modulation of NF-kB signaling pathways .

Inhibition Studies

The biological activity of this compound has been evaluated in vitro for its inhibitory effects on various enzymes, particularly NQO2. The following table summarizes the IC50 values for related benzothiazole compounds:

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| 6-hydroxy-2-(3’,5’-dihydroxyphenyl) | 25 | NQO2 |

| 3-methoxybenzothiazole | 908 | NQO2 |

| This compound | TBD | TBD |

| Resveratrol | 997 | NQO2 |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined or reported in the literature.

Case Studies and Research Findings

- Cancer Therapeutics : Research indicates that benzothiazole derivatives can enhance the efficacy of existing cancer therapies by targeting oxidative stress pathways. In particular, inhibition of NQO2 has shown promise in protecting cells from quinone toxicity, a common issue in cancer cell metabolism .

- Neuroinflammation : Studies have demonstrated that benzothiazole compounds can mitigate oxidative damage in models of neuroinflammation. The ability to inhibit NQO2 may contribute to neuroprotective effects, suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Activity : While primarily studied for their anticancer properties, certain benzothiazoles have also exhibited antimicrobial activity against various pathogens. This broadens the potential therapeutic applications of compounds like this compound beyond oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Methoxyphenyl)-4-(trifluoromethyl)benzothioamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 4-(trifluoromethyl)benzoyl chloride with 2-methoxyaniline derivatives in the presence of a thiophilic reagent (e.g., Lawesson’s reagent). Optimizing reaction conditions (e.g., reflux in methanol with catalytic HCl for 13 hours ) improves yield. Solvent choice (e.g., acetonitrile or DMF) and temperature control (40–80°C) are critical to minimize side reactions like hydrolysis of the trifluoromethyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms the methoxyphenyl and benzothioamide moieties. The trifluoromethyl group exhibits a distinct ¹⁹F NMR signal at ~-60 ppm .

- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]+ at m/z 352).

- Fluorometry : Used to study electronic transitions, particularly if the compound exhibits fluorescence due to conjugation between the methoxyphenyl and benzothioamide groups .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology : Stability studies in buffered solutions (pH 3–10) at 25°C and 40°C show degradation via hydrolysis of the thioamide bond under acidic conditions. Thermal gravimetric analysis (TGA) indicates stability up to 150°C, making it suitable for reactions requiring moderate heating .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethyl and thioamide groups?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal the electron-withdrawing effect of the trifluoromethyl group, which polarizes the thioamide bond, increasing susceptibility to nucleophilic attack. Molecular docking studies suggest steric hindrance from the methoxyphenyl group may limit interactions with enzymatic targets .

Q. What strategies resolve contradictions in spectral data between experimental and theoretical results?

- Methodology : Discrepancies in NMR chemical shifts can arise from solvent effects or conformational flexibility. Using mixed solvents (e.g., CDCl₃/DMSO-d₆) and variable-temperature NMR helps identify dynamic processes. Comparing experimental IR spectra with DFT-simulated vibrational modes validates assignments .

Q. What are the key challenges in synthesizing derivatives with enhanced bioactivity?

- Methodology : Introducing substituents (e.g., halogens or sulfonamides) at the benzothioamide ring requires protecting the thioamide group to prevent oxidation. For example, using tert-butyloxycarbonyl (Boc) protection allows regioselective functionalization. Bioactivity screening against kinase inhibitors shows that derivatives with pyrimidine substituents exhibit improved binding affinity .

Q. How can mechanistic studies elucidate the compound’s role in catalytic or biological systems?

- Methodology : Kinetic isotope effect (KIE) studies and LC-MS/MS analysis of reaction intermediates identify rate-determining steps in catalytic cycles. In biological systems, fluorescence quenching assays and surface plasmon resonance (SPR) quantify interactions with proteins like cytochrome P450 enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.